N-alkylation: The secondary amine of the piperazine ring can be further alkylated with various alkyl halides or other alkylating agents to introduce diverse substituents. [, , , ]
Acylation: The secondary amine can react with acyl chlorides or acid anhydrides to form amide derivatives. [, , , , , ]
Suzuki coupling: The presence of a halogen atom (e.g., chlorine) at various positions on the pyrimidine ring allows for Suzuki coupling reactions with boronic acids, enabling the introduction of aryl or heteroaryl substituents. [, , , ]
Mechanism of Action
ATP-competitive inhibition: Some derivatives act as ATP-competitive inhibitors of kinases, particularly Akt, by competing with ATP for binding to the kinase active site. [, ]
Receptor antagonism: Several derivatives exhibit antagonistic activity towards specific receptors, such as serotonin receptors (5-HT2A, 5-HT6, 5-HT7), cannabinoid receptor type 1 (CB1), and dopamine receptors (D2, D3). [, , , , ]
Ion channel inhibition: Certain derivatives have been identified as inhibitors of ion channels, including the Aedes aegypti Kir1 (AeKir1) channel. []
Applications
Medicinal Chemistry: Development of novel drug candidates for treating various diseases, including cancer, Alzheimer’s disease, pain, diabetes, and obesity. [, , , , , , , ]
Chemical Biology: Investigating biological pathways and protein targets involved in disease processes. [, , , , ]
Drug Discovery: Screening libraries of compounds containing the 5-(piperazin-1-yl)pyrimidine scaffold to identify new leads with desirable biological activity. [, , , , , , , , , , , , , ]
Agrochemicals: Exploration of herbicidal properties and development of potential weed control agents. []
Compound Description: This series of compounds features amide derivatives of 4-(3-methyl-5-(piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile. They were synthesized and evaluated for their antimicrobial activities. []
Compound Description: These novel compounds were synthesized and tested for in vivo anticonvulsant activity using the maximal electroshock (MES) seizure method. []
4-(Piperazin-1-yl)pyrimidine Akt Inhibitors
Compound Description: This series comprises 42 ATP-competitive Akt inhibitors built upon the 4-(piperazin-1-yl)pyrimidine scaffold. Their structure-activity relationship was analyzed using 3D-QSAR modeling, leading to the design of novel compounds with predicted activity against Akt. []
Compound Description: This compound, crystallized as a hydrochloride salt, features a complex structure incorporating a piperazine ring linked to a dihydroquinolinone moiety. Its structural analysis was compared to a fluorinated analog. []
Compound Description: This compound, known as Peribedil, is structurally defined as 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine. Its crystal structure reveals a specific conformation of the 1,3-dioxole fragment and interactions within the crystal lattice. []
Compound Description: This compound, designated 7x, acts as a multikinase inhibitor with potent activity against CDK4/CYCLIN D1 and ARK5 kinases. It demonstrates potent in vitro cytotoxicity and in vivo tumor regression activity. []
Compound Description: This specific ester derivative of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid was synthesized using a novel, efficient method. []
2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazoles
Compound Description: This class of compounds, featuring a specific imidazo[2,1-b][1,3,4]thiadiazole core, was synthesized using a Groebke–Blackburn-type multicomponent reaction. This reaction utilized otherwise poorly reactive N-substituted 5-piperazin-1-yl-1,3,4-thiadiazol-2-amines as starting materials, highlighting the utility of TMSCl as a promoter in this reaction. []
Compound Description: This series of compounds was designed as Akt inhibitors and showed significantly improved Akt1 inhibitory potency. Compounds 5q and 5t, specifically, exhibited desirable antiproliferative effects against LNCaP and PC-3 cell lines. []
2-Piperazin-1-yl-Quinoline (Quipazine)
Compound Description: Quipazine, a direct-acting 5-HT2A receptor agonist, was investigated in Rhesus monkeys for its potential to alter the reinforcing effects of fentanyl. []
Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper. This compound demonstrates excellent in vivo efficacy in a BRCA mutant HBCx-17 PDX model and exhibits high selectivity for PARP1 over other PARP family members. []
Compound Description: K-604 is a potent and water-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), demonstrating 229-fold selectivity over ACAT-2. Its development involved inserting a piperazine unit to enhance solubility and oral absorption compared to previous compounds. []
4-(2-(Piperazin-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine and 4-Morpholino-2-(piperazin-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-Dioxide
Compound Description: These two novel thiopyrano[4,3-d]pyrimidine derivatives were synthesized as potential PI3K/mTOR inhibitors. []
Compound Description: This series of compounds, including their pharmaceutically acceptable salts, acts as inhibitors of anaplastic lymphoma kinase (ALK) and activated Cdc42-associated kinase (ACK1). These derivatives are particularly effective against cancer cells expressing ALK fusion proteins, such as EML4-ALK and NPM-ALK, and hold promise in preventing cancer recurrence. [, ]
4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines
Compound Description: This series of compounds was synthesized using a Buchwald-Hartwig coupling reaction, demonstrating a novel method for C-N bond formation. These compounds hold potential as pharmaceutical building blocks. []
8-ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (ppa) Metal Complexes
Compound Description: This compound, abbreviated as ppa, acts as a ligand in several coordination polymers with Co(II) [, ], Mn(II) [], Zn(II) [], Ni(II) [], and Cd(II) []. These complexes adopt diverse structural arrangements, from square grids to layered structures, highlighting the versatility of ppa as a building block for coordination polymers.
Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper that shows excellent in vivo efficacy in a BRCA mutant HBCx-17 PDX model. It is highly selective for PARP1 over other PARP family members and exhibits favorable pharmacological properties. []
Compound Description: LDK1229 is a novel cannabinoid CB1 receptor inverse agonist derived from benzhydryl piperazine analogs. It demonstrates promising antiobesity potential. []
2-(3-Alkoxy-1H-pyrazol-1-yl)pyrimidines
Compound Description: This series of compounds was identified as having notable antiviral properties, specifically against the measles virus, by inhibiting cellular dihydroorotate dehydrogenase (DHODH). []
7-Chloro-4-(Piperazin-1-yl) Quinoline Derivatives
Compound Description: This series of compounds, including compound 5 [1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone], was investigated for anti-inflammatory and analgesic activities. Compound 5 showed promising results in various in vitro and in vivo models. []
N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine and 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine
Compound Description: These two pyrazolylpyrimidine derivatives displayed notable herbicidal activity. N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine effectively inhibited root growth, while 2-methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine showed strong chlorophyll level inhibition. []
Fosnetupitant and Palonosetron Hydrochloride in Combination with Dexamethasone
Compound Description: This specific combination therapy utilizes fosnetupitant, a neurokinin-1 receptor antagonist, palonosetron, a 5-HT3 receptor antagonist, and dexamethasone, a corticosteroid, to prevent acute and delayed nausea and vomiting associated with highly emetogenic cancer chemotherapy. []
Compound Description: [18F]T-401 is a novel positron-emission tomography (PET) imaging agent designed to target monoacylglycerol lipase (MAGL). This radioligand exhibits reversible binding kinetics, enabling quantitative assessment of MAGL levels in vivo. []
Compound Description: This series of compounds, synthesized from 2-substituted-4-methylthiazole-5-carboxylic acid and N-substituted benzyl piperazine, was evaluated for in vitro antibacterial activity. []
Compound Description: These compounds, including their pharmaceutically acceptable salts, have been identified as potential antitumor agents. []
α,α,α-Trifluorothymidine (FTD) and 5-Chloro-6-(2-iminopyrrolidine-1-yl)methyl-2,4(1H,3H)-pyrimidine Dione Hydrochloride (TPI)
Compound Description: FTD and TPI are combined in a novel oral pharmaceutical composition designed to enhance stability under high humidity conditions. []
Compound Description: This dipeptidyl peptidase IV inhibitor, investigated for treating type 2 diabetes, features a pyrimidine ring connected to a piperazine moiety. Metabolic studies revealed key metabolic pathways, including hydroxylation, amide hydrolysis, N-dealkylation, and phase II conjugation reactions. []
Compound Description: This compound serves as a valuable internal standard for quantifying the drug prazosin in human plasma. Its synthesis was achieved through a multi-step process starting from vanillin. []
Compound Description: This compound, specifically its crystalline form B, acts as a 5-HT2A receptor antagonist and has potential applications as a medicinal agent. [, ]
Compound Description: This compound, a bacterial efflux pump inhibitor, reverses multidrug resistance in E. coli by inhibiting the AcrA/AcrB/TolC efflux pump. Its conformational flexibility was studied in different environments through the formation of salts with picolinic acid and 4-nitrophenylacetic acid. []
Compound Description: ASTX660 is a nonpeptidomimetic antagonist currently in phase 1/2 clinical trials (NCT02503423) for its potential as an anticancer agent. It demonstrates a balanced antagonist profile for both cellular IAP (cIAP) and X-linked IAP (XIAP). []
Compound Description: YH1885, a novel acid pump antagonist under development, utilizes a pyrimidine core within its structure. Studies revealed its transport mechanism across Caco-2 cell monolayers, highlighting the role of a nucleobase transport system. []
Compound Description: This compound exists in various crystalline forms, including anhydrous, hydrated, and amorphous forms, as well as its monophosphate and hydrochloride salts. []
7-(4-Substituted Piperazin-1-yl)-4-oxoquinolines
Compound Description: This series, derived from ciprofloxacin and norfloxacin scaffolds, shows potent and broad-spectrum antitumor activity across 60 human cell lines while retaining inherent antibacterial activity. []
Compound Description: This 5HT6 antagonist was investigated for its potential in treating Alzheimer’s disease. Metabolic studies revealed an unexpected, nonenzymatic, thiol-mediated reductive cleavage of its aryl sulfonamide group, leading to the formation of benzenesulfinic acid as a major metabolite. []
Compound Description: This compound, particularly its crystalline hydrochloride salt, shows promise in treating pain, metabolic disorders (including obesity, hyperphagia, and diabetes), and diseases associated with pain. []
Compound Description: This research focuses on developing D2/D3 agonists for treating Parkinson’s disease. It identified a highly potent agonist, (-)-21a, and a partial agonist, (-)-34, from a series of N(6)-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.